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Compound of Interest

Compound Name:
6-Chloro-2-fluoro-3-

methoxyaniline

CAS No.: 1017777-77-3

Cat. No.: B1390477

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7][8][9][10]
6-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aniline derivative utilized

primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs),

particularly in the development of kinase inhibitors and anthelmintic agents. Its unique

substitution pattern—featuring a basic amine flanked by a halogen (chlorine) and a fluoro-

methoxy motif—imparts specific electronic and steric properties critical for ligand-protein

binding interactions.
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Synthetic Pathways & Methodology
The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline presents a regioselectivity challenge

due to the competing directing effects of the amino, fluoro, and methoxy groups. The most

robust route involves the electrophilic chlorination of 2-fluoro-3-methoxyaniline, utilizing

controlled conditions to maximize the formation of the 6-chloro isomer over the

thermodynamically favored 4-chloro isomer.

Primary Synthesis Route: Regioselective Chlorination
This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to minimize over-

chlorination.
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Reagents & Conditions:
Substrate: 2-Fluoro-3-methoxyaniline (CAS 437-83-2).

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:
Dissolution: Charge a reaction vessel with 2-Fluoro-3-methoxyaniline (1.0 eq) and anhydrous

Acetonitrile (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (N₂).

Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes,

maintaining the internal temperature < 10 °C.

Mechanism:[1] The amino group activates the ring. The 4-position (para to NH₂) and 6-

position (ortho to NH₂) are the primary nucleophilic sites. Steric hindrance from the 2-

fluoro group slightly disfavors the 6-position, often leading to a mixture of 4-chloro (major)

and 6-chloro (minor) isomers.

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via

HPLC/TLC.

Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic

layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification (Critical): The crude residue will contain the target (6-Cl) and the regioisomer (4-

Cl).

Separation: Isolate the 6-chloro isomer using Flash Column Chromatography (Gradient:

Hexanes/Ethyl Acetate).[2] The 6-chloro isomer typically elutes differently due to the "ortho

effect" and internal hydrogen bonding potential between NH₂ and Cl/F.

Recrystallization: Alternatively, fractional crystallization from Heptane/IPA may enrich the

desired isomer.
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Synthesis Workflow Diagram
The following diagram illustrates the reaction logic and separation of isomers.
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Figure 1: Synthetic workflow for the chlorination of 2-fluoro-3-methoxyaniline, highlighting the

critical purification step required to isolate the 6-chloro isomer.

Medicinal Chemistry Applications
6-Chloro-2-fluoro-3-methoxyaniline serves as a specialized "aniline head" in structure-

activity relationship (SAR) studies. Its specific utility lies in its ability to fill hydrophobic pockets

in protein targets while modulating metabolic stability.

Key Functional Roles:
Metabolic Blocking: The introduction of Chlorine at the 6-position and Fluorine at the 2-

position blocks metabolically labile sites on the phenyl ring, extending the half-life of the drug

candidate (prevention of hydroxylation).

Electronic Modulation: The electron-withdrawing nature of the halogens reduces the basicity

of the aniline nitrogen. This is crucial when the aniline is converted to a urea or amide, as it

influences the hydrogen bond donor capability of the resulting NH group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1390477?utm_src=pdf-body-href
https://www.benchchem.com/product/b1390477?utm_src=pdf-body-img
https://www.benchchem.com/product/b1390477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformational Locking: The steric bulk of the ortho-chlorine and ortho-fluorine atoms can

force the aniline ring to twist out of planarity relative to the amide/urea linkage, locking the

molecule into a bioactive conformation (atropisomerism control).

Target Classes:
Kinase Inhibitors: Used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g.,

VEGFR, PDGFR targets) where the aniline moiety binds to the hinge region or the

hydrophobic back pocket.

Anthelmintics: Investigated as a scaffold for next-generation benzimidazole derivatives for

treating parasitic worm infections.

Analytical Characterization & QC
To ensure the identity of CAS 1017777-77-3 and distinguish it from its 4-chloro isomer, the

following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[2][4][6][7]
¹H NMR (400 MHz, DMSO-d₆):

δ 3.75–3.85 (s, 3H): Methoxy group (-OCH₃).

δ 5.20–5.50 (br s, 2H): Amine (-NH₂). Exchangeable with D₂O.

δ 6.50–6.70 (d, 1H, J ≈ 8-9 Hz): Aromatic proton at position 4 (Ortho to OMe, Para to

NH₂).

δ 6.90–7.10 (t/dd, 1H, J ≈ 8-9 Hz): Aromatic proton at position 5 (Meta to OMe, Para to F).

Differentiation: The 4-chloro isomer would show a different coupling pattern (likely two

singlets or weak meta-coupling if protons are at 5 and 6). The 6-chloro isomer retains two

adjacent protons (H4 and H5), showing distinct ortho-coupling.

Mass Spectrometry (LC-MS)
Ionization: ESI+
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M+H Peak: 176.0/178.0 (Characteristic 3:1 Chlorine isotope pattern).

Retention Time: The 6-chloro isomer typically elutes after the 4-chloro isomer on C18

reverse-phase columns due to higher lipophilicity (shielding of the polar amine).

Safety & Handling (GHS Classification)
Signal Word:DANGER
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Precautionary Measures:

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only

in a fume hood.

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber

vials).

Spill: Absorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1390477?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

